![molecular formula C8H3BrCl2O2 B076722 Bromoterephthaloyl chloride CAS No. 13815-89-9](/img/structure/B76722.png)
Bromoterephthaloyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromoterephthaloyl chloride is a chemical compound that is used in various scientific research applications. It is a derivative of terephthalic acid and is commonly used as a reagent in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Bromoterephthaloyl chloride is commonly used in organic chemistry as a reagent for the synthesis of various compounds. It is also used in polymer chemistry for the synthesis of polymeric materials. Additionally, it has been used in the development of novel materials for use in electronic devices.
Wirkmechanismus
Bromoterephthaloyl chloride is a reactive compound that can react with various nucleophiles such as amines, alcohols, and thiols. The reaction typically involves the displacement of the chloride group by the nucleophile, resulting in the formation of a new compound. The reaction is typically carried out in the presence of a base such as pyridine or triethylamine.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of bromoterephthaloyl chloride. However, it is known to be a toxic compound and should be handled with care. It can cause severe skin and eye irritation and can be harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
Bromoterephthaloyl chloride is a versatile reagent that can be used in a variety of lab experiments. It is relatively easy to synthesize and is readily available. However, it is a toxic compound that requires careful handling and disposal. Additionally, it can be difficult to control the reaction due to its high reactivity.
Zukünftige Richtungen
There are several future directions for research involving bromoterephthaloyl chloride. One area of interest is the development of new materials for use in electronic devices. Additionally, there is potential for the development of new drugs based on the reactivity of bromoterephthaloyl chloride. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
Bromoterephthaloyl chloride is a versatile reagent that is commonly used in organic and polymer chemistry. It has potential applications in the development of novel materials and drugs. However, it is a toxic compound that requires careful handling and disposal. Further research is needed to fully understand the potential applications of this compound.
Synthesemethoden
The synthesis of bromoterephthaloyl chloride involves the reaction of terephthalic acid with phosphorus pentachloride and bromine. The reaction produces bromoterephthaloyl chloride and hydrogen chloride gas. The reaction is typically carried out in a fume hood due to the release of toxic gases.
Eigenschaften
CAS-Nummer |
13815-89-9 |
---|---|
Molekularformel |
C8H3BrCl2O2 |
Molekulargewicht |
281.91 g/mol |
IUPAC-Name |
2-bromobenzene-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C8H3BrCl2O2/c9-6-3-4(7(10)12)1-2-5(6)8(11)13/h1-3H |
InChI-Schlüssel |
ZGKHHCNVAMHURP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)Cl)Br)C(=O)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)Cl)Br)C(=O)Cl |
Synonyme |
1,4-BENZENEDICARBONYL DICHLORIDE,2-BROMO- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.